molecular formula C16H12N6O3 B2771877 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034418-10-3

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2771877
CAS No.: 2034418-10-3
M. Wt: 336.311
InChI Key: LPGNNNSHNGWMGN-UHFFFAOYSA-N
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Description

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C16H12N6O3 and its molecular weight is 336.311. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of novel oxadiazole derivatives from benzimidazole, including compounds similar to the one , emphasizing the significance of their structural formation and the properties they possess (Vishwanathan & Gurupadayya, 2014).

Antimicrobial and Antitumor Activities

  • Novel benzimidazole–oxadiazole hybrid molecules, similar to the compound , have been studied as potential antimicrobial agents. These compounds have shown significant antimicrobial activities, including potent anti-tubercular activity (Shruthi et al., 2016).
  • In the realm of antitumor activities, compounds with structures related to the compound have been synthesized and tested as potential antitumor drugs, highlighting the diverse applications of these molecules in therapeutic research (Clark et al., 1995).

Medicinal Chemistry and Drug Design

  • Modifications and structural analysis of similar compounds have been conducted to reduce metabolism mediated by aldehyde oxidase, a key factor in drug discovery and development (Linton et al., 2011).
  • Another study focused on the synthesis of substituted compounds with benzamide/benzene sulfonamides, demonstrating the versatility of these compounds in the design of anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).

Corrosion Inhibition

  • The compound and its derivatives have been investigated for their corrosion inhibition properties, particularly for mild steel in acidic environments, showcasing their potential application in materials science and engineering (Ammal et al., 2018).

Antioxidant and Antimicrobial Properties

  • Research on benzimidazole derivatives has shown significant antioxidant and antimicrobial activities, suggesting the potential of these compounds in addressing oxidative stress and infectious diseases (Bassyouni et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), a multimeric protein complex that plays a major role in transcriptional silencing .

Mode of Action

The compound acts as a potent and selective inhibitor of EZH2 . EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of lysine 27 on histone 3 (H3K27), resulting in trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes . By inhibiting EZH2, the compound disrupts this process, potentially leading to the reactivation of previously silenced genes .

Biochemical Pathways

The inhibition of EZH2 affects the PRC2 pathway . PRC2 is known to play a significant role in the modification of chromatin structure, which serves to repress transcription . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .

Pharmacokinetics

The compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid . This suggests that the compound has favorable pharmacokinetic properties that allow it to reach its target in vivo.

Result of Action

The result of the compound’s action is the disruption of the PRC2 pathway . This leads to changes in gene expression, potentially reversing the transcriptional silencing associated with certain diseases . The compound has demonstrated antitumor effects in preclinical models .

Properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O3/c23-13-6-9(3-4-17-13)15-21-14(25-22-15)7-18-16(24)10-1-2-11-12(5-10)20-8-19-11/h1-6,8H,7H2,(H,17,23)(H,18,24)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGNNNSHNGWMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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